2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
The compound 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide features a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenyl group at the 1-position. A sulfanyl (-S-) linker connects the core to an acetamide moiety, which is further modified with a furan-2-ylmethyl group on the nitrogen. This structural arrangement balances lipophilicity (via aromatic and alkyl groups) and polarity (via the sulfanyl and acetamide functionalities), making it a candidate for therapeutic applications requiring optimized pharmacokinetics and target binding .
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-5-6-17(14(2)8-13)25-19-16(10-24-25)20(23-12-22-19)28-11-18(26)21-9-15-4-3-7-27-15/h3-8,10,12H,9,11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZDKIFYTAYARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyrazolo[3,4-d]Pyrimidin-4-one Precursor
The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation. A representative protocol involves reacting 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide with formamide under reflux, yielding 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Reaction Conditions :
Thionation to Introduce Sulfhydryl Group
The ketone at position 4 is converted to a thiol using Lawesson’s reagent.
Procedure :
- Dissolve 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 eq) in dry toluene.
- Add Lawesson’s reagent (1.2 eq) and reflux for 8 hours.
- Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.
Key Data :
- Yield : 65–70%.
- Characterization : IR ν 2560 cm⁻¹ (S–H stretch); $$^1$$H NMR (DMSO-d6) δ 3.87 (s, 1H, S–H).
Synthesis of 2-Bromo-N-(Furan-2-ylMethyl)Acetamide
Bromoacetylation of Furfuryl Amine
Furfuryl amine is reacted with bromoacetyl bromide under Schotten-Baumann conditions.
Protocol :
- Dissolve furfuryl amine (1 eq) in dichloromethane (DCM) at 0°C.
- Add bromoacetyl bromide (1.1 eq) dropwise, followed by aqueous NaOH (10%).
- Stir for 2 hours, extract with DCM, and dry over Na₂SO₄.
Key Data :
Coupling of Thiol and Bromoacetamide
Nucleophilic Substitution
The thiolate anion attacks the bromoacetamide in a base-mediated reaction.
Procedure :
- Suspend 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (1 eq) in dry DMF.
- Add NaH (1.2 eq) and stir for 30 minutes under N₂.
- Introduce 2-bromo-N-(furan-2-ylmethyl)acetamide (1 eq) and heat at 60°C for 12 hours.
- Purify via recrystallization (ethanol/water).
Optimization Notes :
- Base : NaH outperforms K₂CO₃ in minimizing side reactions.
- Solvent : DMF enhances solubility of intermediates.
Key Data :
Analytical Validation and Structural Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrazolo[3,4-d]pyrimidine core and axial orientation of the sulfanyl-acetamide chain. Key metrics:
Computational Modeling
DFT calculations (B3LYP/6-311++G(d,p)) correlate with experimental bond lengths (<0.02 Å deviation).
Challenges and Optimization Strategies
Regioselectivity in Pyrazolo[3,4-d]Pyrimidine Functionalization
Thionation at position 4 is favored due to electron-withdrawing effects of the pyrimidine ring. Competing reactions at position 6 are suppressed by steric hindrance from the 2,4-dimethylphenyl group.
Purity of Bromoacetamide Intermediate
Residual furfuryl amine in the bromoacetamide leads to dimerization. Purification via column chromatography (hexane/ethyl acetate, 3:1) achieves >95% purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group.
Scientific Research Applications
2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of cancer and other diseases involving kinase dysregulation.
Industry: The compound may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves the inhibition of specific kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The target compound is compared to three analogs from the evidence (Table 1):
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula.
Key Observations:
’s fluorinated R1 and R2 groups increase molecular weight and logP, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Acetamide Substituents :
- The furan-2-ylmethyl group in the target compound introduces a heteroaromatic ring capable of hydrogen bonding, contrasting with the 4-(trifluoromethoxy)phenyl () and 4-methylbenzyl () groups, which prioritize lipophilicity .
- ’s 4-acetamidophenyl group adds polarity, likely improving solubility but reducing membrane permeability compared to the target compound .
Biological Activity
The compound 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4OS |
| Molecular Weight | 344.44 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling.
- Receptor Binding : It is hypothesized that the compound binds to certain receptors, influencing downstream signaling pathways that regulate cell proliferation and apoptosis.
- DNA Interaction : Preliminary studies suggest that it may interact with DNA, affecting gene expression and cellular growth.
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated varying degrees of cytotoxicity against cancer cell lines such as HepG2 and MCF-7.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Comparable Pyrazolo Compound A | 16.78 | HepG2 |
| Comparable Pyrazolo Compound B | 20.67 | MCF-7 |
Anti-inflammatory Properties
Research indicates that similar pyrazolo derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The compound may exhibit these properties through modulation of NF-kB and MAPK signaling pathways.
Case Studies
Several case studies have evaluated the efficacy of pyrazolo derivatives in preclinical models:
-
Study on HepG2 Cells : A study reported that a related compound exhibited an IC50 value of 16.78 µg/mL against HepG2 cells, indicating strong anticancer potential.
"Among all tested compounds, the derivative with two methyl groups at positions 2 and 6 displayed the best anti-cancer potential" .
- In Vivo Studies : Animal models treated with pyrazolo derivatives showed reduced tumor size and improved survival rates compared to control groups.
Comparative Analysis
When compared to other classes of compounds such as traditional chemotherapeutics or non-steroidal anti-inflammatory drugs (NSAIDs), pyrazolo derivatives like the one offer distinct advantages:
| Feature | Pyrazolo Derivatives | Traditional Chemotherapeutics |
|---|---|---|
| Mechanism of Action | Enzyme inhibition | DNA intercalation |
| Side Effects | Generally lower | High |
| Selectivity | Moderate | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide, and how can reaction intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using α-chloroacetamide derivatives (e.g., 2-chloro-N-(substituted benzyl)acetamide) with pyrazolo[3,4-d]pyrimidin-4-thiol precursors. Reaction conditions (solvent polarity, temperature, and stoichiometry) must be optimized to favor sulfanyl group incorporation. Intermediate characterization requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity . For structural validation, single-crystal X-ray diffraction (as demonstrated for analogous N-(chlorophenyl)-sulfanylacetamide derivatives) provides unambiguous confirmation of bond connectivity and stereoelectronic effects .
Q. How can researchers validate the molecular structure and purity of this compound prior to biological testing?
- Methodological Answer : Combine orthogonal analytical techniques:
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Spectroscopy : Employ ¹H/¹³C NMR to verify substituent integration ratios and absence of rotamers. FT-IR can confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfanyl (C–S, ~600–700 cm⁻¹) functional groups.
- Mass Spectrometry : HRMS (ESI-TOF) ensures accurate molecular ion matching (<5 ppm error) .
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to predict logP, aqueous solubility, and pKa. Molecular docking (AutoDock Vina) can preliminarily assess binding affinity to targets like kinase domains, though experimental validation is critical .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and buffer conditions.
- Dose-Response Validation : Perform triplicate dose-response curves with positive controls (e.g., staurosporine for kinase inhibition).
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify nonspecific binding partners .
- Structural Comparisons : Compare bioactivity data with structurally similar pyrazolo-pyrimidine derivatives (e.g., N-(3-chlorophenyl)-sulfanylacetamides) to identify substituent-dependent trends .
Q. What experimental design strategies minimize variability in evaluating the compound’s kinase inhibition potential?
- Methodological Answer :
- Factorial Design : Apply a 2⁴ factorial design (factors: compound concentration, ATP concentration, incubation time, temperature) to identify significant interactions.
- Positive/Negative Controls : Include a pan-kinase inhibitor (e.g., dasatinib) and solvent-only controls.
- Statistical Analysis : Use ANOVA to distinguish signal noise from true inhibitory effects. For high-throughput screening, employ Z’-factor validation to confirm assay robustness .
Q. How can computational reaction path search methods improve the synthesis scalability of this compound?
- Methodological Answer :
- Quantum Chemical Modeling : Use Gaussian or ORCA to simulate reaction pathways (e.g., transition state analysis for sulfanyl group incorporation).
- Machine Learning (ML) : Train ML models on reaction yield datasets (e.g., solvent polarity, catalyst loading) to predict optimal conditions.
- Automated Feedback : Integrate robotic synthesis platforms with real-time HPLC monitoring to iteratively refine reaction parameters (ICReDD’s "chemical reaction design and discovery" framework) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
